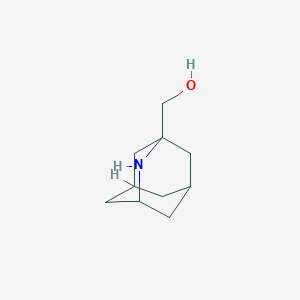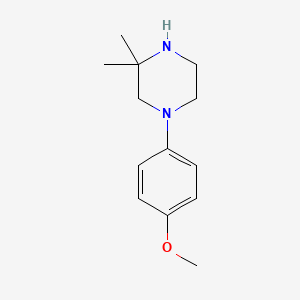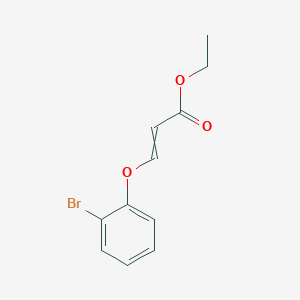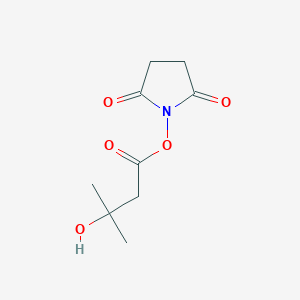
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C₉H₁₃NO₅. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-methylbutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the removal of impurities and by-products, resulting in a high-quality final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methylbutanoate derivatives.
Reduction: Formation of 3-hydroxy-3-methylbutanoate derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used as a crosslinking agent for proteins and peptides. It facilitates the formation of stable covalent bonds between biomolecules, aiding in the study of protein-protein interactions and protein structure .
Medicine: It is also investigated for its role in the synthesis of bioactive compounds with therapeutic potential .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of adhesives, coatings, and resins .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester group in the compound reacts with nucleophiles such as amines and thiols, leading to the formation of stable amide or thioester bonds. This reactivity is exploited in various applications, including crosslinking of proteins and modification of biomolecules .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is unique due to its specific combination of a pyrrolidinone ring and a hydroxy-methylbutanoate moiety. This structure imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3 |
InChI Key |
KKROQQZMPONHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


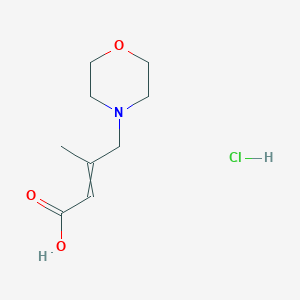



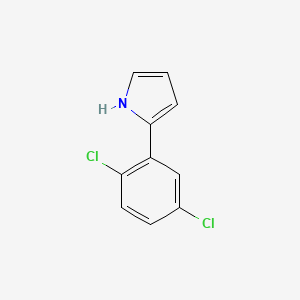
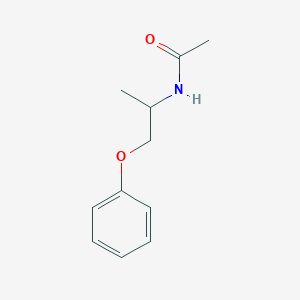
![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
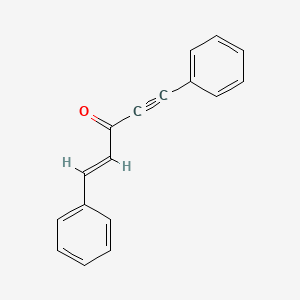
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
